Pachyrrhizin

Beschreibung

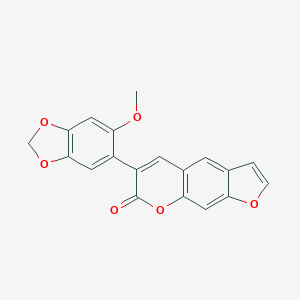

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

10091-01-7 |

|---|---|

Molekularformel |

C19H12O6 |

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C19H12O6/c1-21-16-8-18-17(23-9-24-18)6-12(16)13-5-11-4-10-2-3-22-14(10)7-15(11)25-19(13)20/h2-8H,9H2,1H3 |

InChI-Schlüssel |

PENSQRMNZZWMGV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

Kanonische SMILES |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

melting_point |

207 - 209 °C |

Andere CAS-Nummern |

10091-01-7 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Natural Abundance and Botanical Sources

Primary Plant Species of Pachyrrhizin Occurrence

The occurrence of this compound is predominantly associated with the genus Pachyrhizus, with other related genera also being of interest in a chemotaxonomic context.

Pachyrrhizus erosus (Jicama/Yam Bean) Varietal Studies

Pachyrhizus erosus, commonly known as jicama or yam bean, is the most well-documented botanical source of this compound. The concentration of this compound can vary significantly among different accessions and cultivars of the plant. A comprehensive study involving the analysis of over one hundred samples from various accessions, cultivation locations, and harvest dates revealed a wide range of this compound concentrations in the seeds. researchgate.netresearchgate.net

This variability highlights the genetic diversity within P. erosus and the potential for selecting cultivars with specific chemical profiles. The concentration of this compound, along with another toxic isoflavonoid (B1168493), rotenone (B1679576), is a significant factor in the utilization of yam bean seeds. While the tuberous root is the primary edible part of the plant, the seeds are known for their toxic properties, which are attributed to these isoflavonoids. researchgate.netnih.gov

A study that developed and validated a rapid quantification method for both this compound and rotenone in yam bean seeds provided the following quantitative data:

| Compound | Concentration Range (mg/g of seeds) |

|---|---|

| This compound | < 0.25 to 3.29 |

| Rotenone | < 0.58 to 3.53 |

Neorautanenia Species and Related Genera

From a chemotaxonomic perspective, the genus Neorautanenia is considered to be chemically related to Pachyrhizus. This relationship is based on the presence of structurally similar compounds, particularly furanopterocarpans. researchgate.net While the direct isolation of this compound from Neorautanenia species is not extensively documented in the readily available literature, the co-occurrence of other complex isoflavonoids suggests a shared biosynthetic pathway. The study of these related genera provides valuable insight into the evolution of secondary metabolite production within the tribe Phaseoleae.

Other Leguminosae Family Members and Chemotaxonomic Context

This compound belongs to the isoflavonoid class of secondary metabolites, which are characteristic of the Leguminosae family. The distribution of specific isoflavonoids, such as this compound, serves as a chemotaxonomic marker, helping to delineate relationships between different genera and species.

Within the Leguminosae, the tribe Phaseoleae, to which Pachyrhizus belongs, is known for producing a diverse array of isoflavonoids. The presence of this compound and the related compound rotenone in P. erosus is of significant interest. Rotenone and other rotenoids are also found in other leguminous genera such as Derris and Tephrosia, which have been historically used for their insecticidal properties. academicjournals.orgresearchgate.netmdpi.comnih.gov The co-occurrence of these compounds in different genera within the same family underscores a common ancestral biosynthetic capability and provides a basis for chemotaxonomic classification.

Spatiotemporal Distribution within Plant Tissues (e.g., Seeds, Roots)

The accumulation of this compound within the Pachyrhizus erosus plant is not uniform and exhibits a distinct tissue-specific distribution. The highest concentrations of this compound are consistently found in the mature seeds. researchgate.netresearchgate.netnih.gov This localization is a key defense mechanism for the plant, protecting its reproductive structures from predation by insects.

In contrast, the edible tuberous roots of P. erosus are generally considered to be free of this compound and other toxic rotenoids, making them safe for human consumption. This differential distribution is a result of highly regulated gene expression and metabolic channeling within the plant, ensuring that defensive compounds are sequestered in tissues where they are most needed. While the primary focus of research has been on the seeds due to their toxicity, the absence of this compound in the tubers is a critical characteristic for the agricultural and culinary importance of the yam bean.

The concentration of this compound in the seeds can also be influenced by their developmental stage, with mature seeds typically having the highest accumulation. One study noted genetic variability in the toxicity of immature seeds, suggesting that the accumulation of toxic compounds like this compound may vary during seed development. academicjournals.org

Influence of Environmental Factors on this compound Accumulation

The biosynthesis and accumulation of isoflavonoids, including this compound, in leguminous plants are known to be influenced by a variety of environmental factors. While specific studies focusing exclusively on the environmental effects on this compound are limited, general principles of isoflavonoid induction can be applied.

Abiotic stresses are significant modulators of isoflavonoid production. Factors that have been shown to affect isoflavonoid content in other legumes, and can therefore be expected to influence this compound levels in P. erosus, include:

Temperature: Both high and low temperature stress can alter isoflavonoid concentrations. researchgate.netnih.gov

Soil Moisture: Water availability, including drought or excessive moisture, can impact isoflavonoid biosynthesis. researchgate.net

Soil Composition and Fertility: The nutrient profile of the soil can affect the production of secondary metabolites. mdpi.com

Salinity: Increased soil salinity has been shown to induce the accumulation of phenolic compounds in yam bean as a defense response. amazonaws.comjournaljeai.com A study on P. erosus under saline conditions demonstrated that while growth parameters decreased with increasing salt concentration, the content of total phenols increased, suggesting a stress-induced activation of secondary metabolic pathways. amazonaws.com Furthermore, the application of mycorrhizal biofertilizers was found to enhance the accumulation of non-enzymatic antioxidants, which could include isoflavonoids, to counteract the effects of salt stress. amazonaws.com

It is important to note that the response of isoflavonoid accumulation to environmental stimuli is often complex and can be influenced by the specific genotype of the plant, the developmental stage, and the duration and intensity of the stress. researchgate.netresearchgate.net

Biosynthetic Pathways and Regulation

Precursor Identification and Early Biosynthetic Steps

Pachyrrhizin, as an isoflavonoid (B1168493), is derived from the phenylpropanoid pathway, a fundamental metabolic route in plants. The initial steps involve the conversion of phenylalanine to cinnamic acid, followed by a series of hydroxylations and methylations. gla.ac.uk The core structure of isoflavonoids is formed through the rearrangement of a flavanone (B1672756) intermediate, catalyzed by isoflavone (B191592) synthase. scribd.com While specific early precursors directly leading to this compound are not explicitly detailed in all literature, it is understood to follow the general isoflavonoid biosynthetic route. scribd.com

Genetic Determinants and Transcriptomic Regulation of this compound Biosynthesis

The genetic control and transcriptomic regulation of secondary metabolite biosynthesis, such as this compound, are intricate processes in plants. These pathways are influenced by a hierarchical regulatory network involving pathway-specific regulators, global regulators, and epigenetic modifications. mdpi.com Transcriptomic analyses can reveal significant changes in gene expression related to metabolic shifts during different developmental stages or in response to environmental cues. nih.govmdpi.com While general principles of genetic regulation of secondary metabolism are known, specific genes and their precise transcriptomic regulation directly governing this compound biosynthesis require further dedicated research.

Biogenetic Relationships with Co-occurring Isoflavonoids and Rotenoids

This compound exhibits close biogenetic relationships with other co-occurring isoflavonoids and rotenoids, particularly in plants like Pachyrhizus erosus. neliti.commdpi.com Isoflavonoids and rotenoids share common biosynthetic intermediates, and rotenoids are considered a class of isoflavonoids characterized by an additional heterocyclic ring, which arises from the oxidative cyclization of a 2'-methoxyisoflavone. scribd.com

In Pachyrhizus erosus seeds, several isoflavonoids and rotenoids have been isolated alongside this compound, including neodulin, neotenone, dehydroneotenone (B72997), rotenone (B1679576), munduserone, 12a-hydroxyrotenone, 12a-hydroxydolineone, 12a-hydroxypachyrrhizone, and 12a-hydroxyerosone. neliti.commdpi.comresearchgate.net This co-occurrence suggests shared early biosynthetic pathways, with divergence occurring at later stages through specific enzymatic modifications leading to the distinct structural features of each compound. The proposed biogenetic inter-relationships highlight the common origin of these compounds from isoflavonoid precursors. neliti.com

Table 1: Co-occurring Isoflavonoids and Rotenoids with this compound in Pachyrhizus erosus

| Compound Name | Class |

| Neodulin | Pterocarpan |

| Neotenone | Isoflavonoid |

| Dehydroneotenone | Isoflavonoid |

| Rotenone | Rotenoid |

| Munduserone | Rotenoid |

| 12a-Hydroxyrotenone | Rotenoid |

| 12a-Hydroxydolineone | Rotenoid |

| 12a-Hydroxypachyrrhizone | Rotenoid |

| 12a-Hydroxyerosone | Rotenoid |

Isolation, Purification, and Characterization Methodologies

Extraction Techniques for Enhanced Pachyrrhizin Yield

Efficient extraction is the foundational step in obtaining this compound from its natural sources. The choice of extraction technique significantly influences the yield and purity of the isolated compound.

Conventional Solvent Extraction Optimization

Conventional solvent extraction methods involve dissolving target compounds in appropriate solvents at suitable temperatures. A common traditional technique is Soxhlet extraction, which has been historically employed for extracting various plant compounds. researchgate.net For compounds like rotenone (B1679576), which often co-occur with this compound and are extracted using similar methodologies, an 8-hour Soxhlet extraction using a methanol/dichloromethane (B109758) (50:50) mixture has been a benchmark method. researchgate.net

However, conventional methods often present several disadvantages, including prolonged extraction times, substantial solvent consumption, and potentially lower yields. Furthermore, thermolabile phytochemicals, such as some isoflavonoids, may undergo decomposition or degradation when exposed to the elevated temperatures characteristic of these traditional techniques.

Advanced Extraction Technologies (e.g., Microwave-Assisted Extraction)

To overcome the limitations of conventional methods, advanced extraction technologies have been developed, offering improved efficiency and environmental benefits. Microwave-Assisted Extraction (MAE) stands out as a rapid, efficient, and environmentally friendly alternative for extracting organic compounds from various plant matrices. researchgate.net

MAE operates by heating solvents and samples quickly using microwave energy, which significantly reduces extraction time and minimizes solvent consumption compared to traditional methods. For instance, a microwave extraction of rotenone from yam bean seeds, using methanol/dichloromethane (50:50) at 55°C for 11 minutes, was found to be either equivalent or more efficient than an 8-hour Soxhlet extraction. researchgate.net This advanced technique also demonstrated less sensitivity to moisture content, further highlighting its robustness. researchgate.net Other advanced techniques, such as Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE), also offer advantages in terms of reduced solvent usage, higher productivity, and improved repeatability.

The comparison of extraction parameters and outcomes for conventional versus microwave-assisted extraction highlights the advancements in the field:

| Extraction Method | Solvent | Temperature | Time | Efficiency/Yield Notes | Reference |

| Conventional (Soxhlet) | Methanol/Dichloromethane (50:50) | Not specified (boiling point of solvent) | 8 hours | Benchmark for rotenone extraction | researchgate.net |

| Microwave-Assisted Extraction (MAE) | Methanol/Dichloromethane (50:50) | 55°C | 11 minutes | Equivalent or more efficient than Soxhlet for rotenone; less sensitive to moisture content | researchgate.net |

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in the crude extract, leading to its purification.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique that serves to remove interfering compounds and concentrate analytes of interest. researchgate.net In the context of this compound purification, SPE is often employed as an intermediate step after extraction and prior to more refined chromatographic analysis. researchgate.net

The fundamental principle of SPE involves the isolation of analytes by extracting, partitioning, or adsorbing them onto a solid stationary phase. For example, in the purification of rotenone, lipids can be effectively eliminated via SPE, with the target compound subsequently eluted using a mixture of dichloromethane and methanol. researchgate.net The effectiveness of SPE protocols is influenced by various factors, including the choice of sorbent material, flow rate, and crucial sample pretreatment steps such as filtration, pH adjustment, and dilution.

High-Performance Liquid Chromatography (HPLC) Purification Approaches

High-Performance Liquid Chromatography (HPLC), including its ultra-high performance variant (UHPLC), is a versatile and highly efficient analytical and preparative technique for the separation and purification of chemical compounds like this compound. researchgate.net It is commonly used for the assay of this compound after initial extraction and SPE cleanup. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a particularly common mode for natural product purification due to its broad applicability and its ability to separate compounds based on differences in hydrophobicity. HPLC systems typically comprise an injector, pumps for mobile phase delivery, an interchangeable chromatographic column, a column oven for temperature control, a solvent mixing system, and a detector, often a UV/visible detector, all controlled by a computer.

Preparative Chromatography for Compound Isolation

Preparative chromatography is a critical technique in industrial and research settings for isolating highly pure target compounds from complex samples. Unlike analytical chromatography, which focuses on qualitative and quantitative analysis, preparative chromatography aims to collect purified material, often in gram or larger quantities, for purposes such as structure identification, activity testing, or the development of analytical standards.

Preparative HPLC (prep-HPLC) has become a cornerstone in the isolation and purification of natural products. Challenges in preparative chromatography include managing sample complexity, achieving optimal peak shapes, ensuring scalability, and selecting appropriate solvents and buffers. Compound degradation during isolation can be a concern, which can be mitigated by conducting separations at low temperatures. Strategies to enhance resolution and column loading include evaluating different stationary phases, mobile phases, and modifiers, as well as adjusting temperature and gradient slope. Advanced techniques like at-column dilution (ACD) can facilitate the injection of large sample volumes in strong solvents while maintaining chromatographic integrity.

Spectroscopic and Spectrometric Elucidation of Chemical Structure

The definitive determination of this compound's chemical structure relies heavily on advanced spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods offer complementary data, allowing for a comprehensive understanding of the compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in confirming the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in deuterated solvents like CDCl₃, reveals distinct signals corresponding to the various proton environments within the molecule. Key signals and their assignments provide crucial information about the aromatic and furan (B31954) ring systems, as well as the methoxy (B1213986) group. For instance, a study reported the following ¹H NMR data for this compound: neliti.com

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 70eV)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| 7.88 | s | - | H-4 |

| 7.77 | d | 2 | H-2'' |

| 7.75 | s | - | H-5 |

| 6.90 | s | - | H-6' |

| 6.86 | d | 2 | H-3' |

| 6.67 | s | - | H-3' |

| 5.98 | s | - | H-2'' |

| 3.78 | s | - | OCH₃ |

Note: The assignments H-3' and H-6' likely refer to protons on the benzodioxolyl ring, while H-2'' refers to a proton on the furan ring. The specific numbering convention would be based on the isoflavonoid (B1168493) core structure.

2D NMR Spectroscopy: Beyond 1D NMR, two-dimensional (2D) NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Carbon-Hydrogen Shift Correlation (CSCM-1D, likely referring to HSQC or HMQC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Selective Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are employed to establish through-bond and through-space correlations between nuclei. neliti.com These experiments are essential for confirming the connectivity of individual proton and carbon atoms and for resolving ambiguities that may arise from 1D spectra, thereby solidifying the structural assignment of complex natural products like this compound.

Mass Spectrometry (MS) and Tandem MS Applications

Mass Spectrometry (MS) provides precise molecular weight information and characteristic fragmentation patterns that are invaluable for structural elucidation. Electron Ionization Mass Spectrometry (EIMS) is commonly used to generate a molecular ion and fragment ions, which correspond to specific substructures of the molecule.

EIMS Data: For this compound, EIMS at 70 eV has been reported, yielding a prominent molecular ion peak [M]⁺ at m/z 336, which aligns with its calculated molecular weight of 336.06338810 Da for C₁₉H₁₂O₆. neliti.com The fragmentation pattern observed in the mass spectrum provides further evidence for the proposed structure by indicating the loss of specific neutral molecules or radicals. neliti.compearson.comsigmaaldrich.com

Table 2: EIMS Spectrometric Data for this compound (70 eV)

| m/z Value | Relative Intensity (%) | Assignment/Significance (Proposed) |

| 336 | 100 | [M]⁺ (Molecular Ion) |

| 321 | 7 | [M-CH₃]⁺ |

| 293 | 36 | [M-C₂H₃O]⁺ or [M-OCH₃-CO]⁺ |

| 265 | 10 | Fragment ion |

| 199 | 6 | Fragment ion |

Note: Specific assignments of fragment ions (m/z 321, 293, 265, 199) would typically be supported by high-resolution mass spectrometry and tandem MS (MS/MS) experiments, which involve further fragmentation of selected ions to gain deeper structural insights. neliti.comwisc.edupitt.edu

Tandem MS Applications: Tandem Mass Spectrometry (MS/MS), such as LC-MS/MS, is particularly useful for complex molecules as it allows for the controlled fragmentation of precursor ions, providing a "fingerprint" of the molecule. neliti.comwisc.edu The collision cross-section (CCS) values, reported as 169.36 Ų for [M+H]⁺ and 183.11 Ų for [M+Na]⁺, provide additional structural information related to the ion's shape and size in the gas phase. neliti.com These data, combined with fragmentation patterns, are crucial for confirming the presence of specific substructures and differentiating between isomers.

UV-Vis Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within a molecule, particularly those involving conjugated systems (chromophores). The absorption maxima (λmax) and molar absorptivities (log ε) obtained from UV-Vis spectra are characteristic of the chromophores present in the compound. pearson.comcsustan.edu

For this compound, the UV-Vis spectrum recorded in chloroform (B151607) (CHCl₃) exhibits several characteristic absorption bands: neliti.com

Table 3: UV-Vis Spectroscopic Data for this compound (CHCl₃)

| Absorption Maximum (λmax, nm) | Molar Absorptivity (log ε) |

| 252 | 4.20 |

| 291.5 | 3.80 |

| 351 | 3.40 |

These absorption bands are indicative of the conjugated π-electron systems inherent to the isoflavonoid structure of this compound, which includes a chromone (B188151) core and a substituted benzodioxolyl group. The specific wavelengths and intensities provide valuable information about the extent of conjugation and the presence of various aromatic and carbonyl functionalities.

Advanced Analytical Techniques for Quantification and Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful analytical technique for the separation, detection, and quantification of various compounds, including Pachyrrhizin. citeab.comnih.gov Compared to traditional HPLC, UHPLC offers significant advantages such as increased speed, enhanced sensitivity, and superior chromatographic resolution due to its use of columns packed with smaller particles (typically less than 3 µm). citeab.comuni.lu This allows for shorter run times, reduced solvent consumption, and improved separation efficiency of analytes. uni.lu

In the context of this compound, UHPLC has been effectively employed for its quantitative analysis, particularly in screening large numbers of samples. A notable application involves the simultaneous quantification of this compound and rotenone (B1679576) in yam bean seeds. fishersci.ca The analytical procedure typically involves a multi-step process to ensure accurate and reliable results:

Microwave-Assisted Extraction (MAE): This initial step is used to efficiently extract the target polyphenols, including this compound, from the seed matrix. fishersci.ca

Solid Phase Extraction (SPE) Purification: Following extraction, SPE is utilized to purify the extract, removing interfering compounds and concentrating the analytes of interest. fishersci.ca

UHPLC-UV Assay: The purified samples are then analyzed using UHPLC coupled with a UV detector. This allows for the precise separation and quantification of this compound based on its characteristic UV absorption. fishersci.ca

This integrated approach enables rapid and accurate determination of this compound concentrations, which is vital for applications like screening diverse plant accessions. fishersci.ca

Method Validation Protocols (e.g., Accuracy Profiles, Limits of Quantification)

Analytical method validation is a critical process in chemical analysis, ensuring that a method consistently delivers reliable, accurate, and precise results for its intended purpose. ctdbase.orgzhanggroup.org This is particularly important for quantitative analyses of compounds like this compound, where precise concentration data is required. Key parameters evaluated during method validation include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and specificity. ctdbase.orgzhanggroup.org

The "accuracy profile" methodology is a comprehensive approach to validate analytical methods, providing a holistic view of the method's performance by considering the proportion of future results that are expected to fall within predefined acceptability intervals. fishersci.ca This approach was notably applied in the validation of the UHPLC method for this compound quantification in yam bean seeds. fishersci.ca

For this compound, the method was fully validated within a specific concentration range, demonstrating its suitability for routine analysis:

| Analyte | Validated Concentration Range (mg/g of seeds) |

| This compound | 0.25 to 5 |

| Rotenone | 0.58 to 4 |

The Limit of Quantitation (LOQ) is a crucial validation parameter, defined as the lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ctdbase.org For this compound, the validated method demonstrated its ability to quantify concentrations as low as 0.25 mg/g, while rotenone could be quantified down to 0.58 mg/g. fishersci.ca The determination of LOQ often involves analyzing samples with known analyte concentrations and establishing the minimum level at which acceptable accuracy and precision are achieved.

Chemometric Approaches for Sample Discrimination and Genotype Selection

Chemometrics involves the application of mathematical and statistical methods to chemical data, allowing for the extraction of maximum information from complex datasets. These techniques are invaluable for pattern recognition, classification, and discrimination of samples based on their chemical profiles.

Principal Component Analysis (PCA) is a widely used chemometric technique for unsupervised exploratory analysis. It reduces the dimensionality of large datasets by transforming original, correlated variables into a smaller set of orthogonal variables known as principal components (PCs), which capture the maximum variance in the data. PCA is effective in identifying natural clustering or trends within a dataset, providing a visual representation of similarities and differences between samples.

Discriminant Analysis (DA) , often used in conjunction with PCA (as PCA-DA or DAPC - Discriminant Analysis of Principal Components), is a supervised classification technique. Its primary goal is to maximize the discrimination between predefined groups by finding linear combinations of variables that best separate these groups.

In the context of this compound, these chemometric approaches have been instrumental in agricultural research for the selection of desirable plant genotypes. Specifically, PCA and DA were applied to analyze the concentrations of this compound and rotenone in over one hundred yam bean seed samples from different accessions, growth locations, and harvest dates. fishersci.ca

| Analyte | Concentration Range in Screened Samples (mg/g) |

| This compound | < 0.25 to 3.29 |

| Rotenone | < 0.58 to 3.53 |

By applying PCA and DA to this data, researchers were able to effectively screen and select yam bean genotypes exhibiting low concentrations of these two polyphenols. fishersci.ca This demonstrates the power of chemometrics in guiding breeding programs and selecting genotypes with desired chemical profiles.

Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity

Derivatization in analytical chemistry involves chemically modifying a compound to alter its physicochemical properties, thereby enhancing its suitability for analysis by techniques like liquid chromatography and mass spectrometry. While specific derivatization strategies solely for this compound were not detailed in the provided information, the general principles and benefits of derivatization are highly relevant for the analysis of various natural products and low-abundance compounds.

The primary purposes of derivatization include:

Enhanced Detectability and Sensitivity: Introducing chromophores or fluorophores into weakly detectable compounds can significantly increase their response factors in UV or fluorescence detection. For mass spectrometry, derivatization can improve ionization efficiency, leading to higher sensitivity, sometimes by one to three orders of magnitude. This is particularly beneficial for compounds with low molecular weight or poor inherent ionization.

Improved Chromatographic Selectivity and Resolution: Derivatization can modify the polarity or other characteristics of an analyte, leading to better separation from matrix interferences and improved resolution, especially for isomers.

Increased Stability: Chemical modification can stabilize labile compounds, preventing degradation during sample preparation or analysis.

Reduced Artifacts and Interferences: By changing the analyte's properties, derivatization can mitigate issues like co-elution with polar species or salts.

Common strategies involve introducing hydrophobic groups to improve retention, chiral groups for enantioseparation, or permanently charged groups to facilitate ionization. The choice of derivatizing agent and reaction conditions is crucial and depends on the specific analytical goals and the nature of the analyte.

Metabolic Profiling and Metabolomics Integration

Metabolic profiling, or metabolomics, is a rapidly evolving "omics" platform that involves the comprehensive measurement of small molecule metabolites within a biological system. Metabolites represent the end-products of cellular processes and are highly sensitive to genetic variations, environmental factors, and physiological or pathophysiological stimuli. Therefore, changes in metabolite concentrations provide a dynamic and integrated measure of an organism's phenotype and metabolic state.

UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS or UHPLC-MS/MS) platforms are frequently employed for global metabolomics profiling due to their high sensitivity, excellent separation capabilities, and ability to characterize a wide range of metabolites. nih.gov This non-biased approach allows for the characterization of hundreds to thousands of metabolites in various biological samples, including plant tissues, bodily fluids, and cellular extracts.

The integration of metabolomics data with other "omics" technologies, such as transcriptomics (the study of gene expression), provides a more holistic understanding of biological systems. This multi-omics approach can reveal complex gene-metabolite associations and help elucidate the underlying mechanisms of biological responses, such as adaptive metabolic changes in response to environmental challenges. While specific metabolomic studies focusing on the broader metabolic impact of this compound itself were not detailed, the principles of metabolic profiling are highly applicable to studying the biosynthesis pathways of natural products like this compound, their accumulation in plants, or their interactions within biological systems. This integrated approach offers significant potential for identifying biomarkers and understanding complex biological processes.

Biological Activities and Mechanistic Investigations

In Silico Computational Modeling for Bioactivity Prediction

In silico computational modeling plays a crucial role in the early stages of drug discovery by predicting the bioactivity of compounds and identifying potential drug targets, thereby reducing research costs and accelerating results. sddn.esjscimedcentral.compremier-research.com This approach involves developing statistical models from known data to predict unknown molecular properties. sddn.es

Molecular docking is a computational technique used to simulate the interaction between a protein and a ligand, predicting the binding affinity and pose of the ligand within the protein's active site. nih.gov Recent studies have investigated pachyrrhizin's potential as an anti-malarial agent through molecular docking against the Plasmodium falciparum hexokinase-1 protein (PDB: 1CZA). unar.ac.idresearchgate.net Hexokinase, a central enzyme in the glycolysis pathway, is considered a desirable target for antimalarial interventions. unar.ac.id

In one study, this compound demonstrated a high docking score of -9.9 kcal/mol when interacting with the P. falciparum hexokinase-1 protein, indicating strong in silico activity. unar.ac.idresearchgate.netresearchgate.net This score serves as a quantitative measure of the compound's ability to bind to the target protein. researchgate.net The active centers of the hexokinase I protein were identified through superimposition of target and template structures, revealing conserved active sites. unar.ac.idresearchgate.net The experimental results showed a distance range of 2.2091 Å to 5.33502 Å for this compound's interactions with the protein. researchgate.net

The following table summarizes the docking score of this compound with Plasmodium falciparum Hexokinase-1 protein:

| Compound | Docking Score (kcal/mol) |

| This compound | -9.9 |

Predictive modeling of protein-ligand interactions is essential for understanding biological mechanisms and advancing drug discovery. biorxiv.org These models aim to accurately predict binding affinities and poses of ligands within protein pockets, which is critical for selecting promising drug candidates and designing optimized ligands. nih.govarxiv.org Advanced models combine graph neural networks with physics-based scoring methods to improve performance in virtual screening. nih.gov The integration of protein-ligand interaction data into protein representation learning has been shown to enhance predictive power across various biological tasks. biorxiv.org

In Vivo Studies in Model Organisms (Animal Studies Only)

In vivo studies using animal models are critical for evaluating the biological activities and potential therapeutic applications of chemical compounds. These studies provide insights into pharmacokinetics, efficacy, and physiological effects within a living system. mdpi.combiotech-asia.orgscribd.com Rodent models, particularly mice and rats, are frequently employed due to their physiological similarities to humans and ease of genetic manipulation. nih.govmdpi.combiotech-asia.orgnih.govmdpi.com

Exploratory Studies of Antimalarial Effects in Animal Models

While computational (in silico) studies have identified this compound as a potential antimalarial drug candidate, suggesting strong activity and favorable pharmacokinetic properties through its interaction with the hexokinase-1 protein, the necessity for further experimental validation and clinical studies has been highlighted. nih.gov Despite extensive research into antimalarial compounds using various rodent models, such as Plasmodium berghei in mice parahostdis.orgpberghei.nlnih.govmdpi.compberghei.nlwikipedia.orgscientificarchives.comnih.govmmv.orguliege.benih.gov, direct in vivo animal studies specifically demonstrating the antimalarial effects of isolated this compound have not been found in the reviewed literature. Studies often report on other compounds or plant extracts from which this compound is derived, but not on the isolated compound's in vivo antimalarial efficacy.

Evaluation of Other Biological Activities in In Vivo Systems

Although the plant Pachyrhizus erosus, from which this compound can be isolated, has been reported to possess various biological activities through in vivo, in vitro, ex vivo, and human studies, including antioxidant, immune modulation, anticancer, anti-diabetes, antiviral, and anti-aging effects frontiersin.org, specific in vivo animal studies evaluating these or other biological activities solely attributed to isolated this compound were not identified in the current literature review. Research on other compounds, such as polysaccharides extracted from Pachyrrhizus erosus (PEP fractions), has shown antidiabetic activities in streptozotocin-induced diabetic mouse models, demonstrating reductions in fasting blood glucose levels and improvements in various biochemical markers nih.gov. However, these findings pertain to the polysaccharide fractions rather than the isolated this compound compound. Similarly, while other triterpenes like pachymic acid have demonstrated in vivo anti-inflammatory and anticancer properties nih.govnih.gov, direct evidence for this compound's specific in vivo effects in these areas is not available in the reviewed sources.

Chemotaxonomic Applications and Phylogeny

Pachyrrhizin as a Chemotaxonomic Biomarker for Plant Identification

This compound (PubChem CID: 101277) is an isoflavonoid (B1168493) that has been identified in certain plant species, making it a potential chemotaxonomic biomarker for their identification. Its presence has been specifically reported in Pachyrhizus tuberosus and Neorautanenia amboensis, among other organisms fishersci.ca. The unique chemical structure of this compound, a 6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-7-one, allows for its distinct detection and quantification researchgate.net.

As a chemotaxonomic biomarker, this compound's utility lies in its specific occurrence within particular plant taxa. The detection of this compound can help confirm the identity of plant samples, especially when morphological features are ambiguous or when dealing with processed plant materials where morphological identification is challenging. This chemical signature provides an additional layer of evidence for precise plant identification, which is crucial in fields such as botanical research, ethnobotany, and quality control of plant-derived products. Chemotaxonomy, in general, relies on such specific chemical profiles to differentiate between closely related species or to authenticate plant materials researchgate.netnih.govuni.lu.

Table 1: Known Plant Occurrences of this compound

| Compound Name | Plant Species | Family | PubChem CID |

| This compound | Pachyrhizus tuberosus | Fabaceae | 101277 |

| This compound | Neorautanenia amboensis | Fabaceae | 101277 |

| This compound | Other organisms (data available) | - | 101277 |

Comparative Chemotaxonomic Studies of Isoflavonoid Content in Plant Lineages

Isoflavonoids, including this compound, are extensively studied in comparative chemotaxonomy due to their significant presence and varied distribution across plant lineages. These compounds are predominantly found in the Leguminosae (Fabaceae) family, which includes economically important crops like soybean (Glycine max), clover (Trifolium spp.), and licorice (Glycyrrhiza spp.) researchgate.netresearchgate.netnih.gov. Their presence in legumes is often linked to their roles as phytoalexins (antimicrobial compounds) and in plant-microbe interactions, such as rhizobia-legume symbiosis researchgate.netuni.lu.

Comparative chemotaxonomic studies often involve analyzing the profiles of various isoflavonoids within different plant species or genera to establish chemical relationships. For instance, genistein (B1671435) (PubChem CID: 5280961) is recognized as a major isoflavone (B191592) in the Fabaceae family and serves as a marker for this group mpbio.com. Similarly, daidzein (B1669772) (PubChem CID: 5281708) is another prominent isoflavonoid found in soy and other legumes nih.gov. While specific quantitative comparative data for this compound across a broad range of plant lineages is less commonly detailed in general reviews, its classification as an isoflavonoid implies its participation in the broader chemotaxonomic patterns observed within the Fabaceae.

The analysis of isoflavonoid content, including this compound, can reveal distinct chemical characteristics that differentiate plant types or evolutionary groups. For example, variations in the types and concentrations of isoflavonoids can be used to distinguish between different species within a genus or even between varieties of the same species. This approach allows for a "chemical fingerprinting" that reflects genetic and metabolic differences nih.gov.

Table 2: General Distribution of Isoflavonoids in Plant Families

| Plant Family | Isoflavonoid Presence | Examples of Isoflavonoids | Chemotaxonomic Significance |

| Fabaceae (Leguminosae) | Predominant and diverse | Genistein, Daidzein, Glycitein, this compound, Formononetin, Biochanin A, Pterocarpans, Rotenoids | Strong chemosystematic markers for the family; indicate evolutionary relationships within legumes; roles in symbiosis and defense researchgate.netresearchgate.netuni.lunih.govmpbio.com. |

| Iridaceae | Occasional | Isoflavones (e.g., Irisflorentin, Tectorigenin) | Presence in some non-leguminous families suggests independent evolutionary acquisition of isoflavonoid biosynthesis pathways researchgate.net. |

| Asteraceae | Occasional | Limited isoflavonoid types | Less common, but their occurrence can provide specific chemotaxonomic insights for certain genera or species researchgate.net. |

| Moraceae | Occasional | Limited isoflavonoid types | Similar to Asteraceae, sporadic occurrences contribute to specific chemotaxonomic profiles researchgate.net. |

| Myristicaceae | Occasional | Limited isoflavonoid types | Further examples of non-leguminous families where isoflavonoids are found researchgate.net. |

| Nyctaginaceae | Occasional | Limited isoflavonoid types | Indicates broader, though less concentrated, distribution beyond legumes researchgate.net. |

Implications for Plant Systematics and Evolutionary Relationships

The study of chemical compounds like this compound within the framework of chemotaxonomy has significant implications for understanding plant systematics and evolutionary relationships. By analyzing the distribution and structural diversity of secondary metabolites, scientists can gain insights into the biochemical pathways that have evolved across different plant lineages researchgate.net.

Isoflavonoids, being largely characteristic of the Fabaceae family, serve as powerful indicators for tracing evolutionary pathways within this diverse group. The presence of specific isoflavonoid biosynthetic genes primarily in legumes suggests a shared evolutionary history and a conserved metabolic capacity within this lineage researchgate.net. While isoflavonoids are occasionally found in non-leguminous families, these occurrences are often considered examples of convergent evolution, where different plant groups independently acquired the ability to produce similar compounds.

Chemotaxonomic data, when integrated with morphological and molecular (DNA-based) evidence, provides a more comprehensive and robust understanding of plant phylogeny researchgate.net. The presence or absence of a compound like this compound can support or challenge existing taxonomic classifications, helping to resolve ambiguities and refine phylogenetic trees. For example, if this compound is consistently found in a specific clade within the Fabaceae, it could serve as a synapomorphy (shared derived character) indicating a common ancestry. Conversely, its absence in a closely related group could suggest a divergence event or a loss of the biosynthetic pathway.

Ultimately, the insights derived from the chemotaxonomy of this compound and other isoflavonoids contribute to a more accurate and natural classification system that reflects the true evolutionary relationships among plants. This multidisciplinary approach is essential for mapping the intricate web of plant diversity and understanding the adaptive significance of their chemical constituents researchgate.net.

Ethnobotanical Context and Traditional Use Validation

Documentation of Traditional Uses of Pachyrrhizin-Containing Plants

The ethnobotanical record of Pachyrhizus erosus, the primary source of this compound, reveals a dual role as both a food source and a medicinal agent. While the tuberous root is widely consumed, other parts of the plant, particularly the seeds, have been utilized for their therapeutic and practical properties.

In Ayurvedic medicine, the seeds of P. erosus have a history of use in treating various skin ailments, including boils and other dermatological conditions. mdpi.com Beyond medicinal applications, the seeds were also traditionally employed for their toxic properties. The seed oil has been used as a purgative and anthelmintic, and the seeds themselves were used to stupefy fish, indicating an awareness of their potent chemical constituents. mdpi.com Furthermore, the insecticidal properties of the plant have been recognized in traditional agricultural practices, where ground seeds were used as a biological insecticide. nih.gov

The tuber, although primarily a food, has also found its place in folk medicine. It has been traditionally used to address conditions such as fever and dysentery. mdpi.com The plant is also recognized in folk medicine for its antioxidant properties. researchgate.net

A summary of the traditional uses of Pachyrhizus erosus is presented in the table below.

| Plant Part | Traditional Use |

| Seeds | Treatment of skin diseases (e.g., boils) mdpi.com |

| Seed Oil | Purgative, Anthelmintic, Insecticide mdpi.com |

| Tuber | Treatment of fever and dysentery mdpi.com |

| Whole Plant | Antioxidant in folk medicine researchgate.net |

| Seeds | Insecticidal agent in traditional agriculture nih.gov |

| Seeds | Fish poison (stupefying agent) mdpi.com |

Bridging Ethnobotanical Knowledge with Modern Research Findings

Modern scientific inquiry has begun to unravel the pharmacological mechanisms underlying the traditional uses of this compound-containing plants, with a growing focus on the bioactivities of this compound itself. Research has largely centered on validating the antioxidant, anti-inflammatory, and insecticidal properties reported in ethnobotanical literature.

The traditional use of P. erosus for skin conditions and as a general health promoter aligns with the antioxidant capacities identified in modern studies. Flavonoids, the chemical class to which this compound belongs, are well-known for their antioxidant effects. Research on P. erosus extracts has demonstrated significant free radical scavenging activity, providing a scientific basis for its traditional use as an antioxidant. nih.gov For instance, studies have measured the half-maximal inhibitory concentration (IC50) of various extracts, quantifying their antioxidant potential. The dichloromethane (B109758) extract of P. erosus, which contains flavonoids like this compound, has shown notable antioxidant and anti-tyrosinase activity, the latter of which is relevant to traditional uses for skin whitening. researchgate.net

The anti-inflammatory effects of plants containing isoflavonoids are also a subject of investigation. While direct studies on the anti-inflammatory properties of isolated this compound are emerging, the broader family of isoflavonoids is known to modulate inflammatory pathways. This provides a plausible explanation for the traditional use of P. erosus in managing inflammatory conditions.

The following table summarizes the modern scientific validation of the traditional uses of this compound-containing plants, with a focus on the demonstrated biological activities of the plant's extracts.

| Traditional Use | Scientific Validation | Biological Activity Investigated | Key Findings |

| Skin Diseases | Extracts show antioxidant and anti-tyrosinase activity. researchgate.net | Antioxidant Activity | Dichloromethane extract showed the highest antioxidant activity with an IC50 of 40 ± 0.02 µg/mL. researchgate.net |

| Antioxidant | Extracts demonstrate significant free radical scavenging. nih.gov | DPPH Radical Scavenging | Ethyl acetate (B1210297) fraction of the tuber exhibited an IC50 value of 6.443 ± 0.595 mg/mL. mdpi.com |

| Insecticide | Seed extracts show insecticidal properties. nih.gov | Insecticidal Activity | Research confirms the presence of insecticidal compounds in the seeds. nih.gov |

Agricultural and Biotechnological Research

Genetic Selection and Breeding for Modulated Pachyrrhizin Content

The presence of this compound, alongside other rotenoids like rotenone (B1679576), in yam bean seeds contributes to their insecticidal and antifungal properties. However, the toxicity of these compounds also presents challenges for broader utilization, particularly in food applications where seed contamination could be a concern. Therefore, genetic selection and breeding efforts are crucial for modulating this compound content to achieve desired levels for specific applications.

Genetic variability in Pachyrhizus species for toxicity, including this compound and rotenone content, has been identified, offering opportunities for targeted breeding programs. A rapid quantification method has been developed to screen numerous yam bean seed samples for their this compound and rotenone concentrations. This analytical procedure involves microwave-assisted extraction, solid-phase extraction for purification, and ultra-high-performance liquid chromatography (UHPLC) for assaying. researchgate.netresearchgate.net

Studies screening over one hundred samples from various accessions, growth locations, and harvest dates have revealed a wide range of this compound concentrations, from less than 0.25 mg/g to 3.29 mg/g. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.govscience.govscience.govresearchgate.net Similarly, rotenone concentrations varied from less than 0.58 mg/g to 3.53 mg/g. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netscience.govscience.govscience.govresearchgate.net This extensive screening, combined with principal component analysis (PCA) and discriminant analysis (DA), has enabled the selection of genotypes with either high or low concentrations of these toxic polyphenols. researchgate.netresearchgate.netresearchgate.netresearchgate.netscience.govscience.govscience.govresearchgate.net For instance, some genotypes of Pachyrhizus have been identified as having high toxicity, with rotenone and this compound being among the most toxic compounds in their respective groups. academicjournals.orgacademicjournals.orgresearchgate.net This genetic variability is a key factor that can be exploited in breeding programs to either maximize seed and rotenoid yield for biopesticide development or minimize their content for food safety. academicjournals.orgacademicjournals.org

Table 1: Range of this compound and Rotenone Concentrations in Pachyrhizus Seeds

| Compound | Concentration Range (mg/g of seeds) |

| This compound | < 0.25 - 3.29 |

| Rotenone | < 0.58 - 3.53 |

Agronomic factors can significantly influence the production and accumulation of secondary metabolites like this compound in plants. These factors encompass a range of environmental and cultivation practices. While specific detailed research on how each agronomic factor directly modulates this compound production is less extensively documented, general principles of plant secondary metabolite production apply.

Key agronomic factors that can influence plant chemical composition include:

Growing Cycle and Period: The duration of the growing period, influenced by temperature and water supply, can impact the plant's metabolic processes and the accumulation of compounds. fao.org

Radiation and Temperature: These climatic factors play a crucial role in plant growth and the biosynthesis pathways of secondary metabolites. fao.org

Water Quantity and Quality: Water availability and quality are critical for plant physiological processes, which indirectly affect metabolite synthesis. fao.org

Pests, Diseases, and Weeds: The presence of stressors like pests, diseases, and weeds can induce defense mechanisms in plants, potentially leading to altered production of secondary metabolites, including those with protective properties. fao.org

Planting Method and Density: These practices can influence plant growth and resource allocation, which may in turn affect the concentration of specific compounds. For instance, planting seeds on ridges can result in higher yields. researchgate.net

For instance, studies on Pachyrhizus ahipa have shown that sowing date and reproductive pruning significantly affect root and seed yield, and seed inoculation with effective rhizobia can greatly increase root and seed production. researchgate.net While these studies primarily focus on yield, changes in yield and plant growth often correlate with changes in the concentration of secondary metabolites.

Role in Plant Protection and Pest Management

This compound, along with other rotenoids and isoflavonoids present in Pachyrhizus erosus seeds, exhibits potent insecticidal, antifungal, and antibacterial activities, making it a promising natural compound for plant protection and pest management strategies. researchgate.net

Beyond its insecticidal properties, this compound and other compounds from Pachyrhizus erosus have demonstrated antifungal and antibacterial activities against significant plant pathogens. researchgate.netresearchgate.net

Antifungal Activity: The seeds of P. erosus contain secondary metabolites with antifungal properties. Studies have shown that isolated compounds, including this compound, can inhibit the mycelial growth of important fungi. For instance, this compound has shown maximum fungicidal effects against Fusarium oxysporum. mdpi.com Other compounds like rotenone were effective against Rhizopus stolonifera, and dehydroneotenone (B72997) against Colletotrichum gloeosporioides. mdpi.com

Specifically, aqueous extracts from Pachyrhizus seeds have been investigated for their efficacy against Sclerotium rolfsii, a destructive soil-borne plant pathogen causing significant yield losses in over 500 plant species. academicjournals.orgacademicjournals.orgacademicjournals.orgnih.govplantprotection.plnih.govscielo.br Preliminary in vitro tests determined that 0.1% aqueous extracts were effective in controlling S. rolfsii. academicjournals.org Genetic variability in the bioactivity of Pachyrhizus genotypes against S. rolfsii has been observed. For example, the P40 genotype, at a 1:1000 dilution, decreased S. rolfsii mycelial growth by 72% after five days. academicjournals.orgacademicjournals.org This highlights the potential for selecting genotypes with enhanced antifungal properties for use as biodegradable fungicides. academicjournals.org

Table 2: Antifungal Efficacy of Pachyrhizus Seed Extracts against Sclerotium rolfsii

| Genotype | Extract Dilution | Mycelial Growth Reduction (%) (after 5 days) |

| P40 | 1:1000 | 72 |

Antibacterial Activity: Pachyrhizus seed extracts also exhibit antibacterial activity, notably against Ralstonia solanacearum, a bacterium responsible for bacterial wilt in various crops. academicjournals.orgacademicjournals.orgresearchgate.netnih.gov Research has shown that Pachyrhizus seeds can control R. solanacearum, suggesting their potential use in preventing soil-borne diseases. academicjournals.orgacademicjournals.org In in vitro experiments, the P40 genotype at a 1:200 dilution reduced R. solanacearum bacterial multiplication by 57% between 24 and 48 hours. academicjournals.orgacademicjournals.org This indicates that Pachyrhizus-based products could be developed as biopesticides for soil treatment. academicjournals.orgacademicjournals.org

Sustainable Cultivation Practices and Yield Enhancement

The cultivation of Pachyrhizus erosus offers several advantages that align with sustainable agricultural practices, particularly in regions like the Amazon. The plant is well-adapted to humid tropical conditions and can be produced without requiring extensive fertilization or disease and pest control, reducing the reliance on synthetic inputs. academicjournals.orgacademicjournals.org

Key aspects contributing to sustainable cultivation and yield enhancement include:

Adaptability and Low Input Requirements: Pachyrhizus erosus is known for its adaptability to various environments and its nitrogen-fixing abilities as a legume, which can reduce the need for external nitrogen fertilizers. researchgate.netnih.gov

Genetic Improvement Programs: Selecting and breeding genotypes for maximized seed and rotenoid yield, as discussed in Section 9.1.1, directly contributes to yield enhancement for biopesticide production. academicjournals.orgacademicjournals.org The development of a BBCH (Biologische Bundesanstalt, Bundessortenamnt and Chemische Industrie) scale for yam bean phenological growth stages is also helpful for better crop management and improvement, ultimately supporting yield enhancement. researchgate.netresearchgate.net

Optimized Agronomic Practices: Studies on Pachyrhizus ahipa have shown that specific agronomic practices can significantly impact yield. For example, reproductive pruning can greatly increase root yield, and seed inoculation with effective rhizobia can boost both root and seed production. researchgate.net Planting seeds on ridges has also been shown to result in higher yields for yam bean. researchgate.net

Pest and Disease Control through Natural Compounds: The inherent insecticidal, antifungal, and antibacterial properties of this compound and other compounds in Pachyrhizus seeds can contribute to natural pest and disease management, reducing the need for synthetic pesticides. researchgate.net This aligns with the global trend towards developing biopesticides to make organic food production more feasible. academicjournals.orgacademicjournals.org

The potential for Pachyrhizus to serve as a source of biopesticides, combined with its low input requirements and adaptability, positions it as a valuable crop for sustainable agricultural systems, contributing to both yield enhancement and environmental protection.

Potential for Metabolic Engineering in Crop Improvement

Metabolic engineering in plants involves the targeted modification of biochemical pathways to enhance the production of desirable compounds, improve nutritional quality, or confer resistance to biotic and abiotic stresses. This compound, as a natural insecticide, is a prime candidate for such biotechnological interventions aimed at developing more resilient and pest-resistant crops.

Biosynthetic Pathway as a Target this compound is classified as an isoflavonoid (B1168493). Isoflavonoids are a diverse group of plant secondary metabolites derived from the phenylpropanoid pathway, a fundamental metabolic route in plants that leads to a wide array of compounds, including lignin, flavonoids, and coumarins. The phenylpropanoid pathway is well-characterized, and many of the genes encoding its key enzymes have been identified, making it an accessible target for metabolic engineering. Manipulating this pathway can lead to altered production of specific end-products like this compound.

Strategies for Enhanced Production The application of metabolic engineering for this compound focuses on two primary strategies: enhancing its production within its native plant, Pachyrhizus erosus, and potentially introducing its biosynthetic pathway into other susceptible crop species.

In situ Enhancement in Pachyrhizus erosus : To increase this compound accumulation in yam bean, metabolic engineering strategies could involve identifying and overexpressing genes encoding rate-limiting enzymes within its specific biosynthetic branch of the phenylpropanoid pathway. Conversely, downregulating or knocking out genes involved in competing pathways could divert metabolic flux towards this compound synthesis, leading to higher yields. Advanced genetic tools, including CRISPR-Cas9, offer precise control over gene expression and modification, enabling targeted interventions to optimize the plant's metabolic machinery.

Heterologous Expression in Other Crops : A more transformative approach involves transferring the complete or partial this compound biosynthetic pathway into other economically important crops that lack intrinsic pest resistance. This could confer de novo insecticidal properties to crops, reducing the need for external chemical pesticides. Such a strategy would involve identifying all the necessary genes for this compound synthesis from Pachyrhizus erosus and then introducing them into the recipient crop's genome. This complex multi-gene trait stacking requires sophisticated genetic engineering techniques and careful consideration of pathway integration and metabolic burden on the host plant.

Detailed Research Findings Research has quantified the natural variation in this compound concentrations in the seeds of Pachyrhizus species. These studies provide baseline data crucial for understanding the potential range of production and for guiding metabolic engineering efforts. For instance, screening of various yam bean accessions has shown considerable variability in the content of toxic polyphenols, including this compound and rotenone. nih.govwikipedia.org

The following table illustrates typical concentration ranges of this compound and Rotenone found in Pachyrhizus seeds:

| Compound | Concentration Range (mg/g of seeds) | Source Plant | Reference |

| This compound | 0.25 - 5.0 | Pachyrhizus seeds | nih.govwikipedia.org |

| Rotenone | 0.58 - 4.0 | Pachyrhizus seeds | nih.govwikipedia.org |

This variability suggests that traditional breeding could also play a role in selecting high-Pachyrrhizin genotypes, but metabolic engineering offers a more precise and potentially more rapid means to achieve desired concentration levels or introduce the compound into novel plant systems.

Future Prospects The potential for metabolic engineering of this compound for crop improvement is significant. By enhancing its production or introducing its pathway into new crops, it could lead to the development of genetically engineered plants with enhanced natural pest resistance, contributing to more sustainable agricultural practices and reduced environmental impact from synthetic pesticides. However, the complexity of plant secondary metabolism, including pathway regulation, enzyme localization, and potential pleiotropic effects, remains a challenge that requires comprehensive 'omics' approaches (genomics, transcriptomics, proteomics, and metabolomics) combined with computational modeling for successful implementation.

Future Research Trajectories

Elucidation of Novel Biological Targets and Mechanisms

Research into pachyrrhizin's biological targets and mechanisms of action is a critical area for future investigation. Recent in silico studies have identified this compound as a potential anti-malarial compound, showing strong activity against the hexokinase-1 protein (PDB: 1CZA) of Plasmodium falciparum with a high docking score of -9.9 kcal/mol. unar.ac.idresearchgate.netglobalauthorid.com This suggests a promising avenue for further in vitro and in vivo validation to confirm its anti-malarial efficacy and to fully elucidate the molecular interactions involved. unar.ac.id

Beyond anti-malarial activity, this compound, as an isoflavonoid (B1168493), belongs to a class of compounds known for diverse biological activities, including antioxidant, immune modulation, anticancer, anti-diabetes, antiviral, and anti-aging effects. nih.govresearchgate.net Future research should focus on systematically identifying other specific protein targets and enzymatic pathways that this compound modulates. Techniques such as target deconvolution, affinity chromatography, and proteomics-based approaches could be employed to uncover novel interactions. Understanding the precise molecular mechanisms, including receptor binding, enzyme inhibition, or modulation of signaling pathways, will be crucial for developing this compound or its derivatives into therapeutic agents.

Development of Advanced Synthetic and Semi-Synthetic Methodologies for Analogs

The development of advanced synthetic and semi-synthetic methodologies for this compound and its analogs is essential for exploring its structure-activity relationships (SAR) and optimizing its properties. Natural products, including this compound, often possess complex molecular structures that can be challenging to synthesize from simple starting materials. wikipedia.org Semi-synthesis, which utilizes naturally isolated compounds as precursors for chemical modification, offers a more efficient route to novel compounds with distinct properties. wikipedia.org

Current analytical procedures allow for the quantification of this compound in yam bean seeds, and studies have explored the synthesis of structural analogs of related furocoumarins. researchgate.net Future research should focus on:

Streamlined Synthetic Procedures: Developing more efficient and cost-effective total synthesis routes for this compound, potentially employing novel tandem reactions and green chemistry approaches to minimize waste and energy consumption. nih.govmdpi.comunistra.fr

Modular Semi-Synthetic Strategies: Designing modular semi-synthetic approaches that allow for systematic modification of specific functional groups on the this compound scaffold. This would enable the creation of diverse analog libraries to explore improved potency, selectivity, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion, and toxicity - ADMET). wikipedia.orgnih.govmdpi.comnih.govnih.gov

Computational Design: Integrating advanced in silico methods and molecular modeling to predict optimal structural modifications for enhanced biological activity and to guide the rational design of analogs. nih.gov

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)

Integrating multi-omics technologies (genomics, proteomics, and metabolomics) represents a powerful future research trajectory for comprehensive understanding of this compound's effects. Multi-omics combines data from different "omic" methodologies to provide a holistic view of biological mechanisms and genotype-to-phenotype relationships. metabolon.comfrontlinegenomics.com

Genomics: Studying how this compound influences gene expression profiles (transcriptomics) and genetic variations that might affect an organism's response to the compound. metabolon.comnih.gov

Proteomics: Analyzing changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound. This can directly reveal affected biological pathways and potential protein targets. metabolon.comnih.govmdpi.com

Metabolomics: Profiling the complete set of metabolites in a biological system after exposure to this compound, which can provide insights into metabolic pathway perturbations and the ultimate phenotypic outcomes. metabolon.comnih.govmdpi.com

By integrating these data sets, researchers can gain a more comprehensive understanding of the complex molecular interplay underlying this compound's biological activities. nih.govmdpi.comnih.gov This integrated approach can help identify causal mechanisms, discover novel biomarkers, and provide a systems-level understanding of its impact on health and disease. metabolon.comnih.govnih.gov

Exploration of Ecological Interactions (e.g., Plant-Herbivore Dynamics mediated by this compound)

The ecological role of this compound, particularly in plant-herbivore dynamics, is a significant area for future exploration. Plants produce a wide array of secondary metabolites, including flavonoids like this compound, as defense mechanisms against herbivores and pathogens. researchgate.netscielo.org.mxscialert.net

Plant Defense Mechanisms: Investigating how this compound contributes to the plant's defense against insect herbivores and other pests. This could involve studying its direct toxicity or deterrent effects on specific herbivores. Pachyrhizus erosus (yam bean), a source of this compound, is known for its insecticidal properties due to compounds like rotenone (B1679576) and other isoflavonoids. researchgate.netresearchgate.netscribd.com

Allelopathy: Exploring this compound's potential allelopathic effects, where it influences the growth and development of neighboring plants. Aqueous extracts of Pachyrhizus erosus have demonstrated allelopathic effects, inhibiting the germination and growth of weed species. scielo.brscience.govnih.gov Future research can isolate and identify specific compounds, including this compound, responsible for these effects and elucidate their mechanisms of action in plant-plant interactions.

Co-evolutionary Dynamics: Studying the co-evolutionary relationships between plants producing this compound and the herbivores or other organisms interacting with them. This involves understanding how plant chemistry shapes herbivore feeding patterns and how herbivore behavior, in turn, influences the dynamics and strength of plant defenses. researchgate.netscielo.org.mxnih.govtcd.ienih.gov Such studies will enhance understanding of ecosystem function and potentially inform strategies for sustainable pest management.

Q & A

Q. How should reproducibility challenges in this compound research be addressed?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw spectra, chromatograms, and code in repositories (Zenodo, GitHub). Use standardized protocols (e.g., MIAME for microarrays) .

- Community Solutions : Collaborate via platforms like Protocol.io to pre-register methods and share troubleshooting insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.